N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Description
N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core substituted with a morpholine ring, a phenylethyl group, and a butanamide side chain. The compound’s structure combines a heterocyclic scaffold with sulfur-containing and amide linkages, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAODKAFCSVREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a quinazoline core with a morpholine moiety and a sulfanyl group, contributing to its unique biological profile. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially acting as an anticancer agent.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential antidepressant or anxiolytic effects.
- Antioxidant Properties : The presence of phenolic structures suggests possible antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. For instance, compounds similar in structure have demonstrated the ability to induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : Morpholine derivatives are known for their neuroprotective capabilities, which may extend to this compound through modulation of neurotransmitter systems .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
- Anticancer Study :
- Neuropharmacological Evaluation :
Data Table
The following table summarizes key findings related to the biological activity of similar compounds:
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine group (vs. sulfamoyl or thiazole in others) may enhance solubility or alter target binding due to morpholine’s polarity and hydrogen-bonding capacity .
- The sulfanylbutanamide chain differs from shorter acetamide or pentanamide chains in analogs, which could affect pharmacokinetics (e.g., half-life, membrane permeability) .
Comparison with Analogues :
- describes 2-chloro-N-substituted acetamide intermediates for introducing sulfanyl-acetamide chains, while the target compound uses a butanamide chain .
Spectroscopic and Physicochemical Properties
While specific data for the target compound are absent, inferences can be drawn from analogs:
- IR Spectroscopy: The absence of ν(C=O) at ~1660–1680 cm⁻¹ in cyclized quinazolinones (vs. hydrazinecarbothioamide precursors) confirms core formation . ν(C=S) at ~1240–1255 cm⁻¹ in thione tautomers aligns with the target compound’s sulfanyl group .
- NMR: Quinazolinone protons (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) are expected, as seen in .
- Melting Point: Quinazolinone derivatives in exhibit MPs of 175–178°C; the target compound’s MP may vary based on substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
